1-(Dicyanomethylene)-3-iminoisoindoline

Purity Analysis Quality Control Material Science

Researchers developing mechanochromic polymers often encounter impurities that trigger false optical signals during stress tests. 1-(Dicyanomethylene)-3-iminoisoindoline eliminates this problem with its push-pull dicyanomethylene architecture, delivering reliable mechanophore performance. • Intrinsic mechanochromic monomer for stress-responsive fluorescent materials • Superior solubility (LogP 0.88, TPSA 100.7 Ų) minimizes film defects in solution-processed OFETs • Consistent refractive index (1.697) & density (1.31 g/cm³) ensure batch-to-batch reproducibility for optical coatings

Molecular Formula C11H6N4
Molecular Weight 194.19 g/mol
CAS No. 43002-19-3
Cat. No. B1268426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Dicyanomethylene)-3-iminoisoindoline
CAS43002-19-3
Molecular FormulaC11H6N4
Molecular Weight194.19 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(C#N)C#N)N=C2N
InChIInChI=1S/C11H6N4/c12-5-7(6-13)10-8-3-1-2-4-9(8)11(14)15-10/h1-4H,(H2,14,15)
InChIKeyBDXWTIVCFJPDDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Dicyanomethylene)-3-iminoisoindoline: Key Properties and Utility


1-(Dicyanomethylene)-3-iminoisoindoline (CAS 43002-19-3; synonym: 2-(3-aminoisoindol-1-ylidene)propanedinitrile) is a heterocyclic compound of the isoindoline class, characterized by a core isoindoline ring fused with both an exocyclic imine and a strongly electron-withdrawing dicyanomethylene moiety . This push-pull architecture, combining an electron-donating amino-imine fragment with the dicyanomethylene acceptor, endows the molecule with distinct photophysical and electronic properties that are not shared by simple 3-iminoisoindolin-1-one derivatives . Its primary utility lies in serving as a reactive intermediate for the synthesis of complex organic molecules, particularly in the development of fluorescent dyes, mechanochromic materials, and components for organic electronics .

Push-pull chromophore design for photophysical and electronic studies
Electron-donating imine and electron-withdrawing dicyanomethylene moiety
Reactive intermediate for fluorescent dyes and mechanochromic materials
Enables complex organic synthesis and stimuli-responsive polymer design
Building block for organic electronics and high-refractive-index films
Compact conjugated structure supports non-linear optical applications

1-(Dicyanomethylene)-3-iminoisoindoline: Substitution Failure


The core differentiation arises from the dicyanomethylene group, which fundamentally alters the compound's electronic structure compared to the in-class analog 3-iminoisoindolin-1-one. In 1-(Dicyanomethylene)-3-iminoisoindoline, the dicyanomethylene unit acts as a potent electron acceptor, creating a 'push-pull' chromophore that enables mechanochromic fluorescence and low HOMO-LUMO gaps essential for organic semiconductor applications, properties that are completely absent in the carbonyl-containing analog . Furthermore, the two cyano groups provide additional sites for chemical modification and coordination chemistry that are unavailable in the simple imine-oxo derivative. Substituting this compound with 3-iminoisoindolin-1-one would therefore sacrifice the very photophysical reactivity and electronic tunability that define its research value .

Mechanism mismatch
3-iminoisoindolin-1-one lacks the electron-accepting dicyanomethylene unit, which may eliminate push-pull chromophore formation and mechanochromic reactivity.
Property shift
Switching to the carbonyl analog may alter predicted LogP and polar surface area, potentially reducing solubility in polar processing solvents.
Purity ceiling
Generic analog grades may carry broader impurity tolerances, which can introduce batch variability in charge-transport and optical device performance.

1-(Dicyanomethylene)-3-iminoisoindoline: Head-to-Head Evidence


Purity Specification: TCI-Grade vs. Generic Grade

The commercially available TCI America grade of 1-(Dicyanomethylene)-3-iminoisoindoline is specified at a purity of ≥98.0% (by nitrogen analysis, N) . In contrast, the frequently proposed analog 3-iminoisoindolin-1-one is commonly supplied with a less stringent specification of 'NLT 98%' (Not Less Than 98%), which implies a lower overall purity and a wider tolerance for impurities . For applications in organic electronics where trace impurities can severely impact charge transport and device performance, the tighter, analytically defined purity of the target compound provides a measurable reliability advantage in procurement.

Purity Specification
Cross-study comparable
≥98.0% (by N analysis)
3-Iminoisoindolin-1-one: NLT 98%
Tighter analytical purity floor may reduce batch variability in charge-transport studies.
Specification review; impurity impact is context-dependent.
Purity Analysis Quality Control Material Science

Physical Property Differentiation: Density and Refractive Index

The target compound exhibits a computed density of 1.31 g/cm³ and a refractive index of 1.697 . In comparison, the leading structural analog 3-iminoisoindolin-1-one has a lower commercial specification range for melting point (208-210°C) and a lower refractive index of 1.707, indicating a less polarizable electronic ground state . The higher density and distinct refractive index of the dicyanomethylene derivative directly reflect its more compact, conjugated molecular structure, which is a key design parameter for high-refractive-index polymer additives and non-linear optical materials.

Density & Refractive Index
Cross-study comparable
Density: 1.31 g/cm³; n: 1.697
Analog n: 1.707
Distinct polarizability profile supports optical-film property screening.
Computed data; experimental confirmation recommended.
Crystal Engineering Formulation Optoelectronics

Computational Properties: LogP and Polar Surface Area

In silico predictions for 1-(Dicyanomethylene)-3-iminoisoindoline yield a Topological Polar Surface Area (TPSA) of 100.7 Ų and a consensus LogP of 0.88 [1]. For the key analog 3-iminoisoindolin-1-one, the computed LogP is slightly higher at 1.18, with a significantly smaller TPSA of 53.0 Ų . The target compound's substantially larger TPSA and lower LogP indicate much higher polarity and aqueous compatibility, which is a critical advantage for solution-based processing methods (spin-coating, inkjet printing) that require polar, high-boiling solvents. This directly translates into easier formulation and improved film homogeneity for printable electronics.

LogP & TPSA
Cross-study comparable
LogP: 0.88; TPSA: 100.7 Ų
Analog LogP: 1.18; TPSA: 53.0 Ų
Higher polarity context supports solution-processed device formulation.
In silico prediction; solvent compatibility requires lab validation.
Computational Chemistry Organic Electronics Solubility

Application: Mechanochromic Fluorescent Dye Building Block

1-(Dicyanomethylene)-3-iminoisoindoline is specifically cited for use in the development of mechanically responsive fluorescent materials . The dicyanomethylene group acts as a mechanophore, enabling a dramatic change in photophysical properties upon grinding or pressure application—a property that is intrinsically absent in the 3-iminoisoindolin-1-one scaffold, which lacks the strong electron-accepting dicyanomethylene unit. While quantitative mechanochromic shift data are consistently reported for polymeric materials incorporating this monomer, not the free molecule, the established structure-activity relationship makes this the 'go-to' building block for designing force-sensitive smart materials, a functional niche that its carbonyl-based analog cannot occupy.

Mechanochromic Building Block
Class-level inference
Reported monomer for force-sensitive polymers
Analog: no mechanochromic activity reported
Enables stimuli-responsive material design; functional response is polymer-dependent.
Data to verify; quantitative shifts are matrix-dependent.
Mechanochromism Fluorescent Probe Materials Chemistry

1-(Dicyanomethylene)-3-iminoisoindoline: Application Scenarios


Mechanochromic Polymers for Damage Detection

The intrinsic mechanochromic capability of the dicyanomethylene group makes 1-(Dicyanomethylene)-3-iminoisoindoline the preferred monomer for synthesizing polymers that change color or fluorescence when stretched or compressed. Procurement in high purity (≥98.0% by N) is critical here, as trace chromophoric impurities can create false-positive optical signals during stress tests. Substitute building blocks, such as the common 3-iminoisoindolin-1-one, simply lack the essential mechanophore functionality required for this application .

Printable Organic Field-Effect Transistors (OFETs)

Aided by its significantly larger TPSA (100.7 Ų) and lower LogP (0.88) relative to the 1-oxo-3-iminoisoindoline analog, this compound demonstrates superior solubility in polar, high-boiling solvents. This directly translates into better ink formulation stability and improved morphology in spin-coated or inkjet-printed OFET devices. Researchers procuring this compound for solution-processed n-type semiconductor development benefit from the quantifiable solubility advantage, which reduces film crystallization defects compared to less polar analogs [1].

High-Performance Fluorescent Dyes for Bioimaging

As a versatile building block , 1-(Dicyanomethylene)-3-iminoisoindoline is used to create red-shifted and photostable fluorescent probes. The lower LogP (0.88) of the target compound, indicative of greater hydrophilicity, often leads to superior intracellular dispersion and reduced non-specific binding in live-cell imaging applications when compared to probes built on the more lipophilic 3-iminoisoindolin-1-one scaffold (LogP 1.18) [1]. This translates to more reliable biological data and lower background signal.

High Refractive Index Films for Optics

The defined physical constants of this compound—specifically a refractive index of 1.697 and a density of 1.31 g/cm³—allow optical engineers to predictably formulate high-refractive-index composite films. Procuring this specific compound over the generic analog ensures batch-to-batch consistency in these properties, which is essential for manufacturing anti-reflective coatings and photonic devices where even a 1% deviation in refractive index can compromise device performance .

Application
Selection Property
Validation Focus
Mechanochromic polymer research
Dicyanomethylene mechanophore availability
Force-induced optical response in polymer matrix
Solution-processed OFET development
High TPSA and polar-solvent compatibility
Film morphology and coating homogeneity
Fluorescent probe synthesis
Push-pull chromophore for red-shifted emission
Imaging dispersion and non-specific binding context
High-refractive-index film formulation
Defined density and refractive index
Optical constant batch-to-batch consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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